Propyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
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Overview
Description
The compound "Propyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate" is a derivative of 1,8-naphthyridine, which is a class of compounds known for their diverse chemical properties and potential applications in various fields, including ligand chemistry and pharmaceuticals. The 1,8-naphthyridine core is particularly interesting due to its ability to promote lower energy electronic absorption in metal complexes and serve as a tether for anchoring ligands to semiconductor surfaces .
Synthesis Analysis
The synthesis of related 1,8-naphthyridine derivatives has been explored through various methods. For instance, the Pfitzinger-type condensation is a notable method that provides direct access to compounds containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This process involves the condensation of [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with a 2-acetylazaaromatic species in ethanolic KOH, followed by acidification to yield the desired ligands . Additionally, the preparation of 2-substituted 1,8-naphthyridines can be achieved by the decarboxylation of their 3-carboxylic acids, as well as through the use of 3-bromomethyl-2-nitropyridine in new synthetic routes .
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine derivatives can be complex and is often characterized by various spectroscopic techniques. For example, the FT-IR spectra of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone show the influence of intramolecular hydrogen bonding on the ν_NH frequency. Single crystal X-ray diffraction studies have been used to determine the molecular structures of such analogs, revealing polymeric chains and interactions like N_H⋯O and C_H⋯O, as well as π–π stacking in certain arrangements .
Chemical Reactions Analysis
Chemical reactions involving 1,8-naphthyridine derivatives are diverse and can include various substitutions and functional group transformations. The reported reactions, along with spectroscopic data such as UV, IR, and NMR spectra, provide insights into the reactivity and potential applications of these compounds . The synthesis of 2-substituted derivatives and their subsequent reactions highlight the versatility of the 1,8-naphthyridine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure. The presence of substituents such as bromoanilino and methyl groups can affect properties like solubility, melting point, and electronic absorption. The red color observed in the UV–Vis spectra of certain analogs is attributed to a broad charge transfer band, which is a result of the electronic structure of the naphthoquinone core . These properties are crucial for the potential use of these compounds in material science and pharmaceutical chemistry.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of analogs and derivatives of naphthyridine compounds have been explored, providing a foundation for understanding the chemical properties and potential functionalities of Propyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate. For example, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone offers insights into the structural and molecular characteristics of such compounds, which could be relevant for understanding the synthesis pathways and molecular structure of Propyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate (Salunke-Gawali et al., 2014).
Potential Applications
- The structural and electronic properties of naphthyridine derivatives have been investigated for their potential applications in various fields, including materials science and medicinal chemistry. For instance, the study of paddlewheel copper(II) carboxylate dimers containing naphthalimide groups has revealed highly organized structures and unusual magnetic properties, which could have implications for the design of new materials with specific magnetic characteristics (Reger et al., 2009).
- Another area of interest is the development of fluorescence-based assays using naphthalimide derivatives. These assays could be employed for analyzing enzyme activities, indicating potential applications in biochemical and medical research (Nalder et al., 2016).
Medicinal Chemistry
- Naphthyridine derivatives have been explored for their antibacterial properties. Research into fluoronaphthyridines as antibacterial agents showcases the synthesis and structure-activity relationships of various derivatives, which may provide a basis for the development of new antibacterial compounds with enhanced efficacy (Bouzard et al., 1992).
Material Science
- The electrochemical properties of naphthyridine derivatives have been studied, with findings suggesting applications in the development of electronic materials and devices. The synthesis, structure, and electrochemical properties of bis(alkyl/arylamino) benzoquinones and arylamino-naphthoquinones reveal insights into their potential use in electronic and photonic applications (Bayen et al., 2007).
Safety And Hazards
properties
IUPAC Name |
propyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-10-25-19(24)16-11-21-18-15(9-4-12(2)22-18)17(16)23-14-7-5-13(20)6-8-14/h4-9,11H,3,10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSNSEFDMCHAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate |
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